molecular formula C24H26O6 B157658 Bis(2,4-dimethoxyphenyl)(2-methoxyphenyl)methanol CAS No. 1755-51-7

Bis(2,4-dimethoxyphenyl)(2-methoxyphenyl)methanol

Cat. No. B157658
CAS RN: 1755-51-7
M. Wt: 410.5 g/mol
InChI Key: GEPSNGQKRLULHW-UHFFFAOYSA-N
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Description

Bis(2,4-dimethoxyphenyl)(2-methoxyphenyl)methanol is a compound that can be associated with various chemical reactions and possesses unique physical and chemical properties. The compound is related to the family of bis(methoxyphenyl) methanols and can be involved in photolysis, Lewis-acid-catalyzed reactions, and oxidation processes .

Synthesis Analysis

The synthesis of compounds related to this compound often involves reactions with methoxyphenyl or dimethoxyphenyl groups. For instance, bis(methoxyphenyl) methylphosphonates can undergo UV-irradiation in methanol to couple methoxyphenyl groups, forming dimethoxybiphenyls . Similarly, bis(4-methoxyphenyl)methanol can react with (diarylmethylene)cyclopropanes in the presence of a Lewis acid catalyst to yield polysubstituted cyclopentenes .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be quite complex. For example, the crystal structure of bis[(−2,2-dimethyl-1-trimethylsiloxypropyliden)phosphano]methane, a related compound, reveals a non-centrosymmetric space group with specific bond distances and angles, indicating a Z/Z-isomer conformation . The dihedral angles between planar phenyl rings and the orientation of methoxy substituents are critical in determining the molecular conformation .

Chemical Reactions Analysis

Chemical reactions involving this compound or related compounds can lead to various products. Oxidation in alcoholic solvents can yield benzylic ethers and unusual dimers, as demonstrated by the oxidation of a related benzylphenol with silver oxide . The formation of these products can be intermediates for further chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can be inferred from related compounds. For instance, the molecular complexes of hydroxy host systems with alcohols, such as 1,1-bis(2,4-dimethylphenyl)-2-butyn-1-ol with ethanol, show that hydrogen bonding plays a significant role in the crystal structure, which can affect the solubility and reactivity of these compounds .

Scientific Research Applications

  • Photolysis and Coupling Reactions : Bis(methoxyphenyl) methylphosphonates, which are structurally similar to Bis(2,4-dimethoxyphenyl)(2-methoxyphenyl)methanol, exhibit interesting behaviors under UV irradiation in methanol, such as intramolecular coupling of methoxyphenyl groups and formation of dimethoxybiphenyls and dimethoxy-9,10-dioxaanthracenes. These reactions are sensitive to the position of the methoxy group and produce unique fluorescence spectra (Shi et al., 1991); (Nakamura et al., 1995).

  • Antioxidant Properties : Derivatives of bis(dimethoxyphenyl)methanone have been studied for their antioxidant and radical scavenging activities. These compounds show effective antioxidant power, which is comparable to synthetic standard antioxidants (Balaydın et al., 2010).

  • Chemiluminescence Properties : Studies on bisdioxetanes derived from p-dioxines, which include dimethoxyphenyl groups, reveal insights into their thermal stability and chemiluminescence properties. This research is significant for understanding the thermal decomposition processes and excitation yields of these compounds (Adam et al., 1985).

  • Lewis-Acid-Catalyzed Reactions : Research on bis(4-methoxyphenyl)methanol shows that it can be transformed into polysubstituted cyclopentenes and other products under specific catalysis. This is important for synthetic chemistry, especially in creating complex organic molecules (Yao et al., 2009).

  • Redox Properties in Organic Chemistry : The redox properties of compounds like bis(4-methoxyphenyl)amino phenyl groups have been studied, particularly for their application in constructing novel redox systems with diphosphene and triarylamine units (Tsuji et al., 1999).

  • Application in Organic Synthesis : Research shows that compounds like bis(4-methoxyphenyl)methanol can be used for N-alkylation of various functional groups, demonstrating their utility in organic synthesis (Henneuse et al., 1996).

  • Catalysis in Methanol Oxidation : In the context of methanol oxidation, studies have shown the potential of using certain bis compounds as catalysts. This has implications in fuel cell technology and other areas requiring efficient methanol oxidation (Tang et al., 2016).

Mechanism of Action

Pentamethoxy Red, also known as Bis(2,4-dimethoxyphenyl)(2-methoxyphenyl)methanol, is a chemical compound with the molecular formula C24H26O6 . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Pentamethoxy Red are not well-studied. These properties play a crucial role in determining the bioavailability of a compound. Pentamethoxy Red is soluble in ethanol , which could potentially influence its absorption and distribution in the body.

properties

IUPAC Name

bis(2,4-dimethoxyphenyl)-(2-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O6/c1-26-16-10-12-19(22(14-16)29-4)24(25,18-8-6-7-9-21(18)28-3)20-13-11-17(27-2)15-23(20)30-5/h6-15,25H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPSNGQKRLULHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(C2=C(C=C(C=C2)OC)OC)(C3=CC=CC=C3OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169987
Record name 2,2',2'',4,4'-Pentamethoxytrityl alcohol
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Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1755-51-7
Record name Pentamethoxy Red
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pentamethoxy Red
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',2'',4,4'-Pentamethoxytrityl alcohol
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Record name 2,2',2'',4,4'-pentamethoxytrityl alcohol
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Record name PENTAMETHOXY RED
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